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Compound of Interest

Compound Name: (S)-UFR2709 hydrochloride

Cat. No.: B10824842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate

hydrochloride, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This

technical guide provides a comprehensive overview of its core physicochemical properties,

essential for its application in research and drug development. The document details its

chemical structure, molecular weight, lipophilicity, and available spectroscopic data.

Furthermore, it outlines the experimental protocol for determining the distribution coefficient

(LogD) and describes its mechanism of action through a detailed signaling pathway diagram.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-UFR2709 hydrochloride is presented

in the table below. These parameters are crucial for understanding its behavior in biological

systems and for formulation development.
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Property Value Reference

Chemical Name

(S)-1-methylpyrrolidin-2-

yl)methyl benzoate

hydrochloride

[1]

Molecular Formula C₁₃H₁₇NO₂ · HCl N/A

Molecular Weight 255.74 g/mol [1][2][3]

Theoretical cLogP 2.5 N/A

Experimental LogD₇.₄ 1.14 ± 0.03 N/A

UV Absorbance (λmax) 232 nm [4]

Lipophilicity
The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile,

influencing its absorption, distribution, metabolism, and excretion (ADME). For (S)-UFR2709
hydrochloride, two key parameters have been determined:

Theoretical cLogP: The calculated partition coefficient (cLogP) of 2.5 suggests that (S)-

UFR2709 has favorable lipophilicity for crossing biological membranes.

Experimental LogD₇.₄: The experimentally determined distribution coefficient at pH 7.4 is

1.14 ± 0.03. This value indicates the compound's preference for the lipid phase at

physiological pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄
Determination
The LogD₇.₄ of (S)-UFR2709 hydrochloride was determined using the conventional shake-

flask method.[4]

Materials:

(S)-UFR2709 hydrochloride
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n-Octanol (pre-saturated with 50 mM phosphate buffer, pH 7.4)

50 mM Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

Vortex mixer

Centrifuge

UV-Vis Spectrophotometer

Procedure:

A known amount of (S)-UFR2709 hydrochloride is dissolved in a biphasic system of n-

octanol and phosphate buffer (pH 7.4).

The mixture is vigorously agitated using a vortex mixer to ensure thorough mixing and

partitioning of the compound between the two phases.

The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous

layers.

The concentration of (S)-UFR2709 hydrochloride in each phase is determined using UV-Vis

spectrophotometry at its λmax of 232 nm.[4]

The LogD₇.₄ is calculated as the logarithm of the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase.

Spectroscopic Data
The structural integrity of (S)-UFR2709 hydrochloride has been confirmed through Nuclear

Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR: The structure of (S)-UFR2709 hydrochloride was confirmed by one- and

two-dimensional ¹H and ¹³C NMR analyses.[1] Specific chemical shift and coupling constant

data are not publicly available at this time.

UV-Vis Spectroscopy: A maximum absorbance (λmax) at 232 nm was utilized for the

quantification of (S)-UFR2709 hydrochloride during the LogD₇.₄ determination.[4]
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Mechanism of Action and Signaling Pathway
(S)-UFR2709 hydrochloride functions as a competitive antagonist of nicotinic acetylcholine

receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in

neurotransmission in the central and peripheral nervous systems.[6]

As an antagonist, (S)-UFR2709 hydrochloride binds to the nAChR without activating it,

thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of

nAChR activation prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thus

modulating downstream signaling pathways.

The following diagram illustrates the generalized signaling pathway affected by the antagonism

of nAChRs by (S)-UFR2709 hydrochloride.
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Caption: Antagonistic action of (S)-UFR2709 hydrochloride on nAChRs.

Synthesis
The synthesis of (S)-UFR2709 hydrochloride has been previously reported.[1] While the

detailed, step-by-step protocol is proprietary, the general approach involves the esterification of

(S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the

hydrochloride salt.

The workflow for the synthesis is outlined in the diagram below.
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Caption: General synthesis workflow for (S)-UFR2709 hydrochloride.

Conclusion
This technical guide has summarized the currently available physicochemical data for (S)-
UFR2709 hydrochloride. The provided information on its molecular properties, lipophilicity,

and mechanism of action is fundamental for its continued investigation and potential

development as a therapeutic agent. Further characterization, including detailed spectroscopic

analysis and solubility profiling, would be beneficial for a more complete understanding of this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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